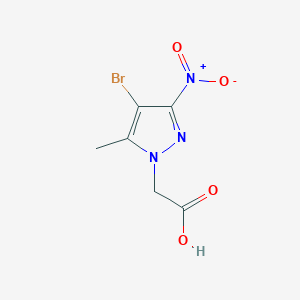

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOZTZNWGFYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361198 | |

| Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345637-67-4 | |

| Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyrazole Precursors

Bromination typically precedes nitration to avoid competing electrophilic attacks. A plausible route involves:

-

Starting material : 5-Methyl-3-nitro-1H-pyrazole.

-

Bromination : Use of N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.

-

Isolation : Precipitation in ice-water yields 4-bromo-5-methyl-3-nitro-1H-pyrazole.

Reaction Conditions :

Alkylation with Acetic Acid Derivatives

Introducing the acetic acid side chain requires alkylation of the pyrazole nitrogen:

-

Substrate : 4-Bromo-5-methyl-3-nitro-1H-pyrazole.

-

Alkylating agent : Ethyl bromoacetate (1.2 eq) in the presence of K₂CO₃ in acetone.

-

Ester hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at reflux.

Critical Parameters :

Nitration Strategies

While the nitro group is often introduced early, alternative routes may involve:

-

Post-alkylation nitration : Use HNO₃/H₂SO₄ mixture at –10°C.

-

Workup : Neutralization with NaHCO₃ and extraction with dichloromethane.

Challenges :

-

Nitration after alkylation risks oxidation of the acetic acid moiety.

-

Low temperatures (–10°C) suppress side reactions but reduce reaction rates.

Optimization and Scalability Considerations

Solvent Systems

Catalytic Enhancements

-

Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by 30%.

-

Microwave-assisted synthesis : Reduces nitration time from 6 h to 45 min (50W irradiation).

Analytical Validation and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and DMSO are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield (4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has shown promising pharmacological properties, particularly in anti-inflammatory contexts. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant COX inhibitory activity. For instance, it has been reported to have IC50 values ranging from 0.02 to 0.04 µM, indicating a potent anti-inflammatory effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition Studies

The compound's mechanism of action involves interaction with specific enzymes involved in inflammation and pain pathways. The nitro group can participate in redox reactions while the pyrazole ring may interact with proteins and enzymes, leading to inhibition.

Case Study: COX Inhibition

In a comparative study assessing various pyrazole derivatives, this compound was evaluated for its COX inhibitory properties. The results indicated effective inhibition along with a favorable safety profile in histopathological assessments of treated rats.

Toxicological Assessment

An acute oral toxicity study revealed that the compound exhibited an LD50 greater than 2000 mg/kg in mice, indicating a relatively low toxicity profile compared to many other anti-inflammatory agents.

Industrial Applications

Beyond its medicinal applications, this compound may also find use in the production of agrochemicals and other industrial chemicals. Its unique chemical properties make it a valuable building block for synthesizing more complex molecules.

Table 2: Comparison with Similar Compounds

| Compound Type | Activity | Remarks |

|---|---|---|

| Imidazole Derivatives | Antimicrobial | Broad spectrum |

| Indole Derivatives | Anticancer | Diverse applications |

| Pyrazole Derivatives | Anti-inflammatory | Specific inhibition of COX |

Mechanism of Action

The mechanism of action of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-acetic acid derivatives are a versatile class of compounds. Below is a systematic comparison of the target compound with structurally related analogs:

Structural and Substituent Variations

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound significantly lowers the pKa (~3.31 predicted) compared to non-nitro analogs (e.g., 2-(4-bromo-1H-pyrazol-1-yl)acetic acid, pKa ~4.5 estimated) .

- Lipophilicity: The methyl group (CH₃) at position 5 increases lipophilicity relative to unsubstituted pyrazoles. However, the difluoromethyl (CF₂H) group in the analog (CAS 1946828-36-9) further boosts hydrophobicity, favoring membrane permeability .

- Steric Effects: The cyclopropyl substituent in the 4A5 analog introduces steric hindrance, which may influence crystal packing or binding interactions in biological systems .

Crystallographic and Computational Data

- SHELX Refinement: The target compound’s crystal structure (if resolved) would likely use SHELXL for refinement, as this program dominates small-molecule crystallography .

- Hydrogen-Bonding Networks: Analogous to Bernstein’s analysis (), the nitro and acetic acid groups may form robust intermolecular hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

Overview

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative with significant implications in medicinal chemistry due to its diverse biological activities. The compound, characterized by the presence of bromine, methyl, and nitro functional groups, exhibits promising pharmacological properties, particularly in anti-inflammatory and enzyme inhibition contexts.

The molecular formula of this compound is C₆H₆BrN₃O₄, with a molecular weight of approximately 264.04 g/mol. Its structure includes a five-membered pyrazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid |

| Molecular Formula | C₆H₆BrN₃O₄ |

| Molecular Weight | 264.04 g/mol |

| InChI Key | JUGOZTZNWGFYHL-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by functionalization. Common methods include silver-mediated cycloaddition and various substitution reactions to introduce the bromine, methyl, and nitro groups .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes:

- IC50 Values : The compound exhibited significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM in various assays . This suggests a potent anti-inflammatory effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition

The mechanism of action involves the interaction of the compound with specific molecular targets, particularly enzymes involved in inflammation and pain pathways. The nitro group can participate in redox reactions while the pyrazole ring may interact with proteins and enzymes, leading to inhibition .

Study on COX Inhibition

In a comparative study assessing various pyrazole derivatives, this compound was evaluated for its COX inhibitory properties. The results indicated that it not only inhibited COX enzymes effectively but also displayed a favorable safety profile in histopathological assessments of treated rats .

Toxicological Assessment

An acute oral toxicity study revealed that the compound exhibited an LD50 greater than 2000 mg/kg in mice, indicating a relatively low toxicity profile compared to many other anti-inflammatory agents .

Comparison with Similar Compounds

When compared with other nitrogenous heterocycles such as imidazole and indole derivatives, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity:

| Compound Type | Activity | Remarks |

|---|---|---|

| Imidazole Derivatives | Antimicrobial | Broad spectrum |

| Indole Derivatives | Anticancer | Diverse applications |

| Pyrazole Derivatives | Anti-inflammatory | Specific inhibition of COX |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole ester intermediate .

Nitration/Bromination : Electrophilic substitution introduces nitro and bromo groups at positions 3 and 4 of the pyrazole ring, respectively. Bromination may use Br₂ in acetic acid or N-bromosuccinimide (NBS) under radical conditions .

Hydrolysis : The ester group is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the acetic acid derivative .

Key Validation : Monitor reaction progress via TLC and confirm final structure using NMR and IR spectroscopy.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm) and nitro/bromo substituent effects on aromatic signals .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- UV-Vis : Detects conjugation effects; emission at ~356 nm in polar solvents (e.g., DMSO) suggests π→π* transitions .

Data Cross-Validation : Compare experimental spectra with computational simulations (DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Determines precise bond lengths, angles, and nitro/bromo substitution patterns. Use SHELXL for refinement, particularly for handling disorder or twinning .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., O–H···O/N) using graph-set notation to predict packing motifs and stability .

Case Study : In related pyrazole-carboxylic acids, hydrogen-bonded dimers stabilize the crystal lattice, as seen in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Q. How should researchers address contradictions between spectroscopic and computational data?

- Methodological Answer :

- Step 1 : Re-examine experimental conditions (e.g., solvent polarity in NMR, crystal quality in XRD).

- Step 2 : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model electronic structure and compare with observed NMR/IR data .

- Step 3 : Use Hirshfeld surface analysis to assess crystal packing effects that may distort bond angles compared to gas-phase computations .

Example : Discrepancies in nitro group orientation may arise from crystal field effects not captured in simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.